Hemokinin 1 (human), often abbreviated as hHK-1, is a member of the tachykinin family of neuropeptides. [, , , , , , ] It is encoded by the preprotachykinin C (PPT-C) gene, also known as the TAC4 gene. [, , ] This peptide plays a role in various physiological processes, including immune responses, inflammation, and pain perception. [, , , , , , , , , , ]
Unlike other tachykinins like Substance P, which are mainly found in neuronal tissues, hHK-1 is predominantly expressed in non-neuronal tissues, particularly in hematopoietic cells and immune cells. [, , , ] This distinct expression pattern suggests a unique role for hHK-1 in immune regulation and inflammatory responses.
Hemokinin 1 is a neuropeptide belonging to the tachykinin family, which plays significant roles in various physiological processes, particularly in pain modulation and inflammation. Discovered in 2000 from mouse tissue and subsequently identified in humans, Hemokinin 1 is encoded by the PPTC gene located on chromosome 7. This peptide is known for its involvement in nociceptive signaling and has been implicated in various pathological conditions, including chronic pain syndromes and respiratory diseases.
Hemokinin 1 is classified as a tachykinin, a group of neuropeptides that includes substance P, neurokinin A, and neurokinin B. These peptides are characterized by their ability to bind to tachykinin receptors, which are G protein-coupled receptors. Hemokinin 1 specifically interacts with neurokinin receptors, influencing cellular signaling pathways that mediate pain and inflammation responses. Its expression has been noted in various human tissues, including the central nervous system and bronchial tissues, indicating its widespread physiological relevance .
The synthesis of Hemokinin 1 can be achieved through solid-phase peptide synthesis techniques utilizing Fmoc (9-fluorenylmethoxycarbonyl) chemistry. This method allows for the sequential addition of amino acids to a solid support, facilitating the formation of the peptide chain. Following synthesis, high-performance liquid chromatography is employed to purify the resulting peptide to ensure high purity levels suitable for biological assays .
Hemokinin 1 consists of a sequence of amino acids that confer its biological activity. The molecular structure has been studied using nuclear magnetic resonance spectroscopy, revealing its conformation when bound to membranes. This structural information is crucial for understanding how Hemokinin 1 interacts with its receptors .
Hemokinin 1 participates in several biochemical reactions primarily related to its interaction with tachykinin receptors. Upon binding to these receptors, it activates intracellular signaling cascades involving phospholipase C and adenylyl cyclase pathways.
The mechanism by which Hemokinin 1 exerts its effects involves binding to specific neurokinin receptors on target cells. This interaction triggers multiple intracellular pathways that result in physiological responses such as pain perception and inflammatory reactions.
Hemokinin 1 has several scientific applications due to its role in pain modulation and inflammation:
The human TAC4 gene, located on chromosome 17q21.2, encodes the precursor protein for hemokinin-1 (hHK-1) and related endokinins. Unlike the highly conserved TAC1 (substance P) and TAC3 (neurokinin B) genes, TAC4 exhibits unique structural features. The gene spans approximately 40 kb and contains five exons, with alternative splicing generating four primary transcripts: α, β, γ, and δ isoforms [2] [7]. These variants undergo differential tissue-specific expression:
The precursor proteins encoded by these isoforms undergo proteolytic cleavage to generate distinct peptides. The α-isoform yields endokinin A (EKA) and endokinin B (EKB), which share an identical C-terminal decapeptide (hHK-1(4-11)). The β-isoform produces hHK-1, while γ- and δ-isoforms generate endokinins C and D (EKC, EKD) – peptides lacking the tachykinin-like C-terminal motif [4] [7]. This splicing complexity enables tissue-specific functional diversification.
Table 1: Human TAC4 Gene Products and Their Characteristics
Isoform | Encoded Peptide | Sequence | Tachykinin Motif |
---|---|---|---|
α-TAC4 | Endokinin A/B | VVTAEQLSpQFFGLM-NH₂ | QFFGLM-NH₂ |
β-TAC4 | Hemokinin-1 | TGKASQFFGLM-NH₂ | FFGLM-NH₂ |
γ-TAC4 | Endokinin C | ...SSPHLSPR... | Absent |
δ-TAC4 | Endokinin D | ...RRASPAR... | Absent |
Sp denotes sulfated tyrosine; Data compiled from [4] [7]
hHK-1 expression exhibits broad extra-neuronal distribution, contrasting with the neuronally restricted substance P. Key regulatory mechanisms include:
Tissue-Specific Transcription Factors (TFs): In bronchial epithelium, the glucocorticoid receptor (GR) and NF-κB positively regulate TAC4 expression during inflammatory responses. Lung macrophages show STAT3-dependent TAC4 transcription following IL-6 stimulation [2] [8]. Integrative transcriptional analysis reveals that combinatorial TF binding signals within promoter regions explain >67% of expression variance in hematopoietic lineages [8].
Epigenetic Modifications: Hypomethylation of CpG islands in the TAC4 promoter correlates with enhanced expression in lymphoid tissues. Histone H3K27 acetylation marks are enriched in macrophages and B-cells, facilitating chromatin accessibility [3] [8].
Cellular Specificity: Highest expression occurs in:
The TAC4-derived precursors undergo rigorous post-translational modifications (PTMs) to generate bioactive peptides:
Tyrosine Sulfation: Catalyzed by tyrosylprotein sulfotransferase (TPST), this modification occurs at Tyr² in hHK-1 (TGKASQFFGLM-NH₂) and Tyr¹ in EKA/B (VVTAEQLSpQFFGLM-NH₂). Sulfation is critical for receptor binding potency, with desulfated peptides showing >100-fold reduced activity at NK₁ receptors [4] [6].
C-Terminal Amidation: The obligatory Gly residue preceding the C-terminal Met enables peptidylglycine α-amidating monooxygenase (PAM)-mediated amidation, generating the conserved -LM-NH₂ motif essential for tachykinin receptor activation [4].
Proteolytic Cleavage: Prohormone convertases (PC1/3 and PC2) cleave at monobasic (Arg/Lys) and dibasic (Lys-Arg) sites. The human precursor lacks conserved N-terminal dibasic residues, resulting in predominant production of hHK-1(4-11) rather than full-length hHK-1 [4] [7].
Table 2: Key Post-Translational Modifying Enzymes for hHK-1 Maturation
Enzyme | Modification | Functional Consequence |
---|---|---|
Tyrosylprotein sulfotransferase (TPST) | Tyr⁰ sulfation | ↑ Binding affinity for NK₁ receptor |
Peptidylglycine α-amidating monooxygenase (PAM) | C-terminal amidation | ↑ Receptor activation potency |
Furin/Prohormone convertases | Precursor cleavage | Liberation of mature peptides |
Carboxypeptidase E | Basic residue removal | Generation of mature C-terminus |
The PTM-mediated diversification yields functionally distinct peptides: while hHK-1 and EKA/B exhibit tachykinin-like bioactivity (bronchoconstriction, immunomodulation), EKC and EKD remain biologically inert in contractility assays [2] [4].
hHK-1 displays significant species-specific divergence from murine hemokinin-1 (mHK-1):
Receptor Selectivity: While mHK-1 exhibits near-equipotent affinity to substance P at NK₁ receptors (IC₅₀ = 1.8 nM), hHK-1 shows 14-fold lower NK₁ affinity (IC₅₀ = 25 nM). Remarkably, hHK-1 displays negligible activity at NK₂/NK₃ receptors (>300-fold selectivity for NK₁) [6] [7].
Genetic Organization: The murine Tac4 gene produces a single predominant transcript encoding mHK-1, unlike the four human isoforms. This reflects evolutionary adaptation: the human TAC4 acquired additional splice sites and regulatory elements enabling complex tissue-specific expression [7] [10].
Table 3: Functional Divergence Between Human and Murine Hemokinin-1
Property | hHK-1 | mHK-1 | Functional Implication |
---|---|---|---|
Primary sequence | TGKASQFFGLM-NH₂ | RSRTRQFYGLM-NH₂ | Species-specific receptor activation |
NK₁ receptor affinity (IC₅₀) | 25 nM | 1.8 nM | ↓ Potency in humans |
Major biological actions | Bronchoconstriction, B-cell differentiation | B-cell development, analgesia | Physiological adaptation |
Precursor processing | Multiple endokinins | Single HK-1 peptide | Functional diversification in humans |
Data compiled from [6] [7] [10]
The evolutionary trajectory reveals strong positive selection in the TAC4 gene, particularly at residues flanking the bioactive core. This likely reflects adaptation to species-specific immune and reproductive requirements, with humans developing broader regulatory roles beyond hematopoiesis [7] [10].
CAS No.: 572-32-7
CAS No.: 712349-95-6
CAS No.: 105373-75-9
CAS No.: 548-74-3
CAS No.: 41758-43-4
CAS No.: 571-72-2